molecular formula C₁₆H₂₃NO₆ B1139837 Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside CAS No. 93215-41-9

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside

Cat. No.: B1139837
CAS No.: 93215-41-9
M. Wt: 325.36
InChI Key:
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Description

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is a compound widely used in the biomedical industry. It is utilized in the development of drugs and research for various diseases due to its unique structure, which serves as a crucial component in pharmaceutical research for targeting specific pathways and interactions related to compound delivery, glycosylation processes, and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves large-scale synthesis with stringent control over reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these to alcohols.

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside is extensively used in scientific research, particularly in:

    Chemistry: It is used as a reagent in glycosylation reactions and carbohydrate chemistry.

    Biology: The compound is utilized in studies involving cell signaling and glycosylation processes.

    Medicine: It plays a role in drug development, particularly in targeting specific pathways for disease treatment.

    Industry: The compound is used in the production of various pharmaceuticals and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-α-D-glucopyranoside: Used in glycobiology research.

    Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Known for its role in inhibiting glycosylation.

Uniqueness

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside stands out due to its specific structure, which allows for targeted interactions in pharmaceutical research. Its ability to facilitate glycosylation processes makes it a valuable tool in both basic and applied sciences.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYQHQHAWKRHIV-QCODTGAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside serves as a protected building block in the multi-step synthesis of N-acetyl-3-O-methyllactosamine []. The benzyl group acts as a protecting group for the anomeric carbon, while strategic manipulation of other protecting groups on the sugar ring allows for the specific glycosidic linkage formation required for N-acetyl-3-O-methyllactosamine.

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